molecular formula C5H7ClO3 B073677 Methyl 4-chloro-4-oxobutanoate CAS No. 1490-25-1

Methyl 4-chloro-4-oxobutanoate

Cat. No. B073677
CAS RN: 1490-25-1
M. Wt: 150.56 g/mol
InChI Key: SRXOJMOGPYFZKC-UHFFFAOYSA-N
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Patent
US04775662

Procedure details

To an ice-cold solution of mono-methyl succinate, (150 g, 1.135 mol) in 900 ml of methylene chloride and 3 ml of N,N-dimethylformamide was added 119 ml (1.26 mol) of oxalyl chloride, while keeping the pot temperature below 5° C. After the addition was complete, the reaction mixture was stirred at 0° C. for 1 hour and then concentrated to vacuo to give a crude yellow liquid, which was used without purification in the Rosenmund reduction.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
119 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][CH2:3][C:4]([O-])=[O:5].C(Cl)(=O)C([Cl:13])=O>C(Cl)Cl.CN(C)C=O>[C:1]([CH2:2][CH2:3][C:4]([Cl:13])=[O:5])([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 g
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)OC
Name
Quantity
119 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the pot temperature below 5° C
ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude yellow liquid, which
CUSTOM
Type
CUSTOM
Details
was used without purification in the Rosenmund reduction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=O)(OC)CCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.